

Application Notes and Protocols for the Analytical Detection of D-Amphetamine

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Audience: Researchers, scientists, and drug development professionals.

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Introduction

D-Amphetamine is a potent central nervous system stimulant of the phenethylamine class. It is used therapeutically to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. Due to its potential for abuse, sensitive and specific analytical methods are crucial for its detection and quantification in various matrices, including pharmaceutical formulations and biological samples. This document provides detailed application notes and protocols for the analysis of D-amphetamine using modern chromatographic and mass spectrometric techniques.

While the primary focus of this document is D-amphetamine, the related compound Isopropylurea has been considered. However, a comprehensive literature search did not yield established analytical methods for the simultaneous detection of D-Amphetamine and Isopropylurea, nor did it clarify a common analytical context such as a shared metabolic pathway or frequent co-formulation. Therefore, the following protocols are specific to the detection of D-amphetamine and its related compounds.

Analytical Methods Overview



The primary analytical techniques for the quantification of D-amphetamine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, which are essential for distinguishing D-amphetamine from its isomers and other structurally related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for amphetamine analysis. It often requires derivatization of the analyte to improve its volatility and chromatographic properties.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the method of choice for many laboratories due to its high sensitivity, specificity, and typically simpler sample preparation that often does not require derivatization. Chiral separation methods can also be readily integrated to differentiate between d- and l-enantiomers.

Quantitative Data Summary

The following tables summarize quantitative data from various validated methods for the detection of amphetamine.

Table 1: Quantitative Parameters for LC-MS/MS Methods for Amphetamine Detection



| Matrix | Linearity Range | LLOQ | Intraday Interday Precision (% RSD) (% RSD) | | Recovery (%) | Referenc e |
|------------|---------------------|-----------------|---|------------------------|-----------------|---------------|
| Rat Blood | 0.5 - 1000 ng/mL | 0.5 ng/mL | Not Reported | Within required limits | Not Reported | [1] |
| Urine | 50 - 5000 ng/mL | Not Reported | Not Not Reported Reported | | Not Reported | [2][3] |
| Plasma | 1 - 500 μg/L | 1 μg/L | ≤11.3% | ≤11.3% | 67.4 - 117% | [4] |
| Oral Fluid | 1 - 500 μg/L | 1 μg/L | ≤11.3% | ≤11.3% | 67.4 - 117% | [4] |
| Urine | 25 - 1000 ng/mL | 25 ng/mL | Not Reported | Not Reported | Not Reported | [5] |
| Serum | 0.5 - 250 ng/mL | 0.5 ng/mL | Satisfactor y | Satisfactor y | Not Reported | [6] |
| Blood | 20 ng/mL (LOQ) | 20 ng/mL | 1.00 - 18.30% | 6.60 - 19.70% | 63 - 90% | [7][8] |

Table 2: Quantitative Parameters for GC-MS Methods for Amphetamine Detection



| Matrix | Linearit y Range | LOD | LOQ | Intraday Precisio n (% RSD) | Interday Precisio n (% RSD) | Recover y (%) | Referen ce |
|--------|--------------------------|--|---|--------------------------------------|--------------------------------------|-------------------|---------------|
| Hair | 2 - 40 ng/mg | 0.05 ng/mg | 0.1 ng/mg | 0.76 - 4.79% | 0.55 - 7.73% | 77.45 - 86.86% | [9][10] |
| Urine | 100 - 5000 ng/mL | 25 ng/mL | 98 ng/mL | 2.8 - 13.0% (overall) | Not Reported | >85% | [11] |
| Urine | 125 - 1000 ng/mL | Not Reported | Not Reported | Not Reported | Not Reported | Reprodu cible | [12][13] |
| Urine | Not Specified | 2.1 µg/L (as is), 95 pg/L (derivatiz ed) | 5.0 µg/L (as is), 170 pg/L (derivatiz ed) | Not Reported | Not Reported | Not Reported | [14] |
| Urine | 2 - 1000 ng/mL | 2.0 - 25 ng/mL (LLOQ) | 2.0 - 25 ng/mL | <11.9% | <12.5% | 69.3 - 96.4% | [15] |
| Urine | Up to 12,000 ng/mL | 31.25 ng/mL | Not Reported | <3.8% | Not Reported | Not Reported | [16] |

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of D-Amphetamine in Rat Blood

This protocol is based on a high-throughput method for the quantitative determination of D-amphetamine in rat blood.[1]

1. Sample Preparation



- Dilute blood samples with water.
- Perform automated protein precipitation with acetonitrile containing an internal standard.
- 2. Chromatographic Conditions
- Column: Waters XTerra C18 (2.1 mm x 30 mm, 3.5 μm)
- Mobile Phase: Gradient elution
- Flow Rate: 1.0 mL/min
- · Run Time: 2 minutes
- 3. Mass Spectrometry Conditions
- Instrument: Applied Biosystems API4000 QTRAP mass spectrometer with turbo ion-spray ionization source.
- Scan Mode: MS3 for D-amphetamine and Multiple Reaction Monitoring (MRM) for the internal standard.
- Ion Transition (D-amphetamine): m/z 136.1 -> 119.1 -> 91.1



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Caption: Workflow for LC-MS/MS analysis of D-Amphetamine in rat blood.

Protocol 2: GC-MS Analysis of Amphetamine in Human Hair



This protocol describes a sensitive method for the simultaneous quantitation of amphetamine and related compounds in human hair.[9][10]

- 1. Sample Preparation
- Wash hair samples with methanol.
- Digest hair samples in 2 N NaOH at 80°C for 1 hour with deuterated internal standards.
- · Perform liquid-liquid extraction.
- Derivatize the extract with heptafluorobutyric anhydride (HFBA).
- 2. GC-MS Conditions
- Injector: Splitless mode
- Column: 5% phenylmethylsiloxane capillary column (e.g., 12-m x 0.2-mm i.d., 0.33-μm film thickness)
- · Carrier Gas: Helium
- Oven Temperature Program:
 - Initial temperature of 70°C, hold for 3 min.
 - Ramp at 12.5°C/min to 160°C, hold for 2 min.
 - Ramp at 8°C/min to 180°C.
 - Ramp to 290°C and hold for 5 min for column cleaning.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI)
 - Scan Mode: Selected Ion Monitoring (SIM) for quantitation.





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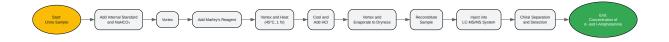
Caption: Workflow for GC-MS analysis of Amphetamine in hair.

Protocol 3: Chiral LC-MS/MS Analysis of Amphetamine Enantiomers in Urine

This method allows for the separation of d- and l-amphetamine enantiomers without the use of a chiral column, employing a pre-column derivatization step.[2][3]

- 1. Sample Preparation
- To 50 μ L of urine sample, add 10 μ L of a working internal standard solution and 20 μ L of 1M NaHCO₃.
- Vortex the mixture.
- Add 100 μL of 0.1% (w/v) Marfey's reagent in acetone, vortex, and heat at 45 °C for 1 hour.
- Cool the sample to room temperature and add 40 μL of 1M HCl.
- Vortex and evaporate to dryness under nitrogen at 45 °C.
- Reconstitute the residue for injection.
- 2. LC-MS/MS Conditions
- Column: Standard reversed-phase C18 column (e.g., Raptor C18)
- Analysis Time: Approximately 7 minutes.
- Detection: Tandem Mass Spectrometry





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Caption: Chiral LC-MS/MS analysis of Amphetamine enantiomers in urine.

Signaling Pathways and Logical Relationships

In the context of analytical chemistry, there are no "signaling pathways" in the biological sense. However, the logical workflow of an analytical method can be represented. The diagrams above illustrate these experimental workflows. The core logic involves sample preparation to isolate the analyte and remove interferences, followed by separation and detection to identify and quantify the target compound.

Conclusion

The analytical methods presented here provide robust and sensitive means for the detection and quantification of D-amphetamine in various biological matrices. The choice of method will depend on the specific requirements of the laboratory, including the desired level of sensitivity, the sample matrix, and the available instrumentation. While GC-MS is a well-established technique, LC-MS/MS offers advantages in terms of sample throughput and the potential for analysis without derivatization. For distinguishing between enantiomers, chiral chromatography or pre-column derivatization with a chiral reagent are effective strategies. It is imperative that any method is fully validated in the end-user's laboratory to ensure reliable and accurate results.

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